molecular formula C20H17FN4S B2874525 (2E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477288-09-8

(2E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2874525
CAS No.: 477288-09-8
M. Wt: 364.44
InChI Key: GFDDVJVMHCVZEQ-JJIBRWJFSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely show the thiazole ring attached to a phenyl group (which has a fluorine atom substituted at the 4-position) and a trimethylaniline group .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, thiazoles are aromatic and relatively stable. They are polar due to the presence of the nitrogen atom in the ring .

Scientific Research Applications

Synthesis and Chemical Properties

Studies have demonstrated innovative synthetic routes to create complex molecules with thiazole and fluorophenyl components, reflecting the compound's relevance in chemical synthesis and drug design. For instance, the synthesis of trifluoromethylated analogues of dihydroorotic acid showcases the utility of such compounds in developing new chemical entities with potential biological activities (Sukach et al., 2015). Similarly, advancements in conjugation strategies for cyanine dyes highlight the importance of structural modifications to enhance photophysical properties, which could be relevant for the development of fluorescent probes or materials (Zhang et al., 2023).

Biological Activities and Applications

Compounds containing thiazole and fluorophenyl groups have been investigated for their antimicrobial, antitumor, and enzyme inhibitory activities, suggesting potential therapeutic applications. The antimicrobial and anti-inflammatory properties of certain thiazolo and pyrimidine derivatives highlight the potential of such compounds in drug development (Basoğlu et al., 2013); (Alam et al., 2010). Furthermore, the exploration of fluorescent dyes for DNA staining and bioimaging applications underscores the versatility of thiazole-based compounds in the development of diagnostic tools and materials science applications (Bohländer & Wagenknecht, 2015).

Fluorescent Probes and Materials Science

The compound's structural features are consistent with those found in fluorescent probes, indicating potential applications in sensing and imaging. A study on solvatofluorochromism and solid-state light emission for cyanide detection illustrates the utility of related fluorophores in creating sensitive and selective sensors (Kimura et al., 2017).

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

(2E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4S/c1-12-8-13(2)19(14(3)9-12)25-24-17(10-22)20-23-18(11-26-20)15-4-6-16(21)7-5-15/h4-9,11,25H,1-3H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDDVJVMHCVZEQ-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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